2-Bromo-6-fluoro-N-(propan-2-yl)benzamide
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Overview
Description
2-Bromo-6-fluoro-N-(propan-2-yl)benzamide is a chemical compound characterized by the presence of bromine, fluorine, and an isopropyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluoro-N-(propan-2-yl)benzamide typically involves the following steps:
Bromination: The starting material, 2-fluorobenzamide, undergoes bromination to introduce the bromine atom at the 6-position.
Isopropyl Amination: The resulting 2-bromo-6-fluorobenzamide is then treated with isopropylamine to introduce the isopropyl group, forming the final product.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-fluoro-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different structural isomer.
Substitution: The fluorine and bromine atoms can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Bromine oxides and other oxidized derivatives.
Reduction Products: Derivatives lacking the bromine atom.
Substitution Products: A variety of functionalized derivatives depending on the substituents used.
Scientific Research Applications
2-Bromo-6-fluoro-N-(propan-2-yl)benzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems and interactions.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Bromo-6-fluoro-N-(propan-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
2-Bromo-6-fluoro-N-(propan-2-yl)benzamide is compared with other similar compounds to highlight its uniqueness:
2-Bromo-6-fluorobenzamide: Lacks the isopropyl group.
2-Bromo-N-(propan-2-yl)benzamide: Lacks the fluorine atom.
6-Fluoro-N-(propan-2-yl)benzamide: Lacks the bromine atom.
Properties
IUPAC Name |
2-bromo-6-fluoro-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c1-6(2)13-10(14)9-7(11)4-3-5-8(9)12/h3-6H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLFCLCDWSOHQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC=C1Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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